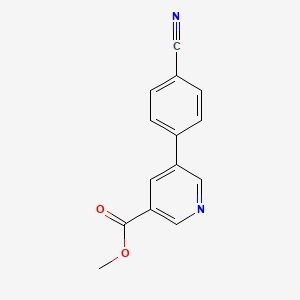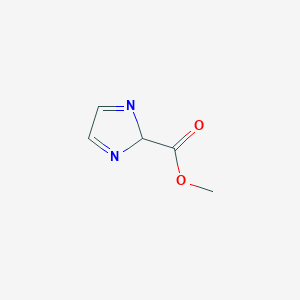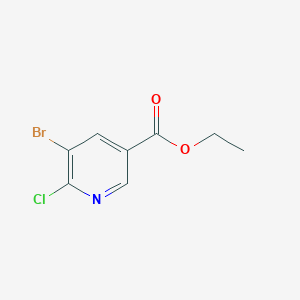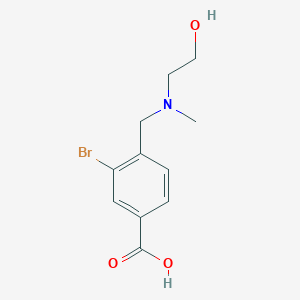
3,4-Dimethoxybenzimidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybenzimidohydrazide is an organic compound with the molecular formula C9H13N3O2 It is a derivative of benzimidohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzimidohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Product Isolation: The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzimidohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3,4-Dimethoxybenzimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzimidohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, affecting their function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzimidohydrazide: The parent compound without methoxy groups.
2-Ethoxybenzimidohydrazide: A similar compound with an ethoxy group instead of methoxy groups.
Uniqueness
3,4-Dimethoxybenzimidohydrazide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N'-amino-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12) |
InChI Key |
ZIQGUXSQIQDBHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NN)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)



![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)








